molecular formula C11H15N3O3 B8289238 2-Acetylamino-2-hydroxyamino-N-benzylacetamide

2-Acetylamino-2-hydroxyamino-N-benzylacetamide

Cat. No. B8289238
M. Wt: 237.25 g/mol
InChI Key: JYMHZSXKNKTSGX-UHFFFAOYSA-N
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Patent
US05378729

Procedure details

Using 2-acetamido-N-benzyl-2-ethoxyacetamide (2.00 g, 8.0 mmol), BBr3 (1M in CH2Cl2, 8.8 mL, 8.8 mmol), and anhydrous NH2OH (5-6 equiv) gave an oily residue. The residue was separated in three components by flash chromatography on SiO2 gel (7.5% MeOH/CHCl3).
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5](OCC)[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2].B(Br)(Br)Br.[NH2:23][OH:24]>>[C:1]([NH:4][CH:5]([NH:23][OH:24])[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)OCC
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave an oily residue
CUSTOM
Type
CUSTOM
Details
The residue was separated in three components by flash chromatography on SiO2 gel (7.5% MeOH/CHCl3)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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